molecular formula C₁₂H₁₂N₂O₄ B1145464 5-Hydroxyindoleacetylglycine CAS No. 16606-62-5

5-Hydroxyindoleacetylglycine

Cat. No.: B1145464
CAS No.: 16606-62-5
M. Wt: 248.23
InChI Key:
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Scientific Research Applications

5-Hydroxyindoleacetylglycine has several scientific research applications, including:

Mechanism of Action

5-HI accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells . Moreover, 5-HI stimulation of a cell line model of intestinal enterochromaffin cells results in a significant increase in serotonin production .

Future Directions

Research has shown that 5-Hydroxyindoleacetylglycine and its related compounds may have potential as biomarkers for certain conditions . For instance, it has been suggested that L-tryptophan, L-kynurenine, GABA, indoleacetaldehyde, this compound, and N-alpha-acetyllysine may show potential as biomarkers for the identification of membranous nephropathy (MN) and IgA nephropathy (IgAN) . This lays the foundation for future research into microbiota-targeted interventions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindoleacetylglycine typically involves the reaction of (5-hydroxyindol-3-yl)acetic acid with glycine. The reaction conditions often include the use of coupling agents to facilitate the formation of the amide bond between the carboxy group of the acid and the amino group of glycine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyindoleacetylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[2-(5-hydroxy-1H-indol-3-yl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-8-1-2-10-9(4-8)7(5-13-10)3-11(16)14-6-12(17)18/h1-2,4-5,13,15H,3,6H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUCRBSGQMAKCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256185
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxyindoleacetylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16606-62-5
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16606-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)acetyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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